1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

Medicinal Chemistry Process Chemistry Solid-State Handling

Researchers face poor cross-coupling yields with chloro-analogs; the bromine at pyrimidine 5-position in this compound ensures robust Suzuki-Miyaura reactivity under mild conditions (50°C, 3h, >85% yield). • Conformationally flexible 1,4-diazepane core provides a privileged scaffold for kinase hinge-region binding and CNS probe development. • High melting point (203-207°C) simplifies filtration/isolation, avoiding hygroscopicity during scale-up. • Consistent ≥95% purity and ambient storage reduce batch variability in multi-gram library synthesis.

Molecular Formula C9H13BrN4
Molecular Weight 257.13 g/mol
CAS No. 849021-44-9
Cat. No. B1271980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyrimidin-2-yl)-1,4-diazepane
CAS849021-44-9
Molecular FormulaC9H13BrN4
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC=C(C=N2)Br
InChIInChI=1S/C9H13BrN4/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2
InChIKeyXKAYYTATJMNDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromopyrimidin-2-yl)-1,4-diazepane (CAS 849021-44-9): Core Properties and Procurement Baseline


1-(5-Bromopyrimidin-2-yl)-1,4-diazepane (CAS 849021-44-9) is a heterocyclic building block featuring a 5-bromopyrimidine moiety linked to a 1,4-diazepane ring. With a molecular formula of C9H13BrN4 and a molecular weight of approximately 257.14 g/mol , this compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase-targeted libraries and central nervous system (CNS) modulators . Its solid-state melting point is consistently reported in the range of 203–207 °C [1], and the bromine substituent at the pyrimidine 5-position enables robust cross-coupling chemistry, including Suzuki-Miyaura and Sonogashira reactions [2].

1-(5-Bromopyrimidin-2-yl)-1,4-diazepane: Why In-Class Analogs Are Not Interchangeable


The 5-bromopyrimidine-2-yl diazepane scaffold is not a monolithic class; subtle variations in ring size, halogen identity, and substitution pattern produce profound differences in synthetic utility, physicochemical profile, and downstream coupling efficiency. Attempting to substitute 1-(5-bromopyrimidin-2-yl)-1,4-diazepane with a piperazine analog (e.g., CAS 99931-82-5) alters both the core basicity (pKa shift) and the steric environment of the secondary amine, which can derail library synthesis via unexpected byproducts or altered reaction kinetics [1]. Similarly, replacing the bromine atom with chlorine (e.g., CAS 1368882-13-6) drastically reduces reactivity in palladium-catalyzed cross-couplings, limiting the scope of accessible derivatives and often requiring harsher conditions that compromise sensitive functional groups . The quantitative evidence below delineates exactly where 1-(5-bromopyrimidin-2-yl)-1,4-diazepane provides measurable, actionable differentiation for procurement decisions.

Quantitative Differentiation Evidence for 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane (CAS 849021-44-9)


Melting Point and Solid-State Handling: 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane vs. Piperazine Analog

The 1,4-diazepane analog exhibits a significantly higher melting point (203–207 °C) compared to the piperazine derivative 1-(5-bromopyrimidin-2-yl)piperazine (CAS 99931-82-5), which has a reported melting point of 77 °C . This >125 °C difference in solid-state thermal stability directly impacts weighing accuracy, storage stability, and formulation behavior .

Medicinal Chemistry Process Chemistry Solid-State Handling

Synthetic Yield and Scalability: 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane vs. Piperazine Analog

The synthesis of 1-(5-bromopyrimidin-2-yl)-1,4-diazepane from 5-bromo-2-chloropyrimidine and 1,4-diazepane proceeds under mild conditions (50 °C, 3 h) in acetonitrile, with reported isolated yields typically exceeding 85% . In contrast, the piperazine analog (CAS 99931-82-5) frequently requires more forcing conditions or additional purification steps, resulting in reported yields ranging from 60% to 78% under comparable nucleophilic aromatic substitution protocols [1].

Organic Synthesis Process Development Scale-Up

Cross-Coupling Reactivity: Bromine- vs. Chlorine-Substituted Diazepane Scaffolds

The C5–Br bond in 1-(5-bromopyrimidin-2-yl)-1,4-diazepane is highly activated for palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids proceed with moderate-to-high yields (59–95%) under standard conditions [1]. The chloro analog (CAS 1368882-13-6) exhibits significantly lower reactivity; comparative studies on 5-halopyrimidines indicate that bromine is approximately 50–100× more reactive than chlorine in oxidative addition steps, requiring higher catalyst loadings, elevated temperatures (often >80 °C), or specialized ligands to achieve comparable conversions .

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Kinase Inhibitor Scaffold Utility: The 5-Bromopyrimidin-2-yl Motif in Targeted Libraries

Compounds bearing the 5-bromopyrimidin-2-yl motif are established kinase inhibitor scaffolds. For example, LY 2389575 hydrochloride (a close structural analog with a pyrrolidine linker) and related 2,4-bis-anilino pyrimidines demonstrate CDK4 inhibitory activity . The presence of the 1,4-diazepane ring in 1-(5-bromopyrimidin-2-yl)-1,4-diazepane provides an additional hydrogen-bond donor/acceptor and conformational flexibility that is absent in the piperazine analog (CAS 99931-82-5), potentially enhancing selectivity for kinase hinge-region binding [1].

Kinase Inhibition Drug Discovery Chemical Biology

Optimal Application Scenarios for Procuring 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane (CAS 849021-44-9)


Medicinal Chemistry: Synthesis of Kinase-Focused Libraries via Suzuki-Miyaura Coupling

The bromine atom at the pyrimidine 5-position is ideally suited for mild Suzuki-Miyaura cross-coupling, enabling rapid diversification with aryl- and heteroaryl boronic acids. The diazepane ring introduces conformational flexibility that can be exploited for hinge-region binding in kinase inhibitors, as demonstrated by structurally related 5-bromopyrimidine derivatives [1]. Procurement of 1-(5-bromopyrimidin-2-yl)-1,4-diazepane in high purity (≥95%) is critical to avoid side products that complicate library purification.

Process Chemistry: Scale-Up of Diazepane-Containing Intermediates

The robust, high-yielding synthesis (>85% isolated yield) under mild conditions (50 °C, 3 h) makes this compound attractive for multi-gram to kilogram scale production. Its high melting point (203–207 °C) facilitates straightforward isolation by filtration and avoids hygroscopicity issues, reducing handling complexity in pilot-plant environments . Procurement teams should prioritize suppliers offering consistent purity and batch-to-batch reproducibility.

Chemical Biology: Development of CNS-Penetrant Probes

The 1,4-diazepane core is a privileged scaffold for CNS drug discovery due to its favorable blood-brain barrier penetration profile. The bromopyrimidine moiety provides a synthetic handle for late-stage functionalization with positron emission tomography (PET) tracers or fluorescent probes. The compound's solid-state stability and straightforward storage at ambient temperature simplify inventory management in academic and biotech labs .

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